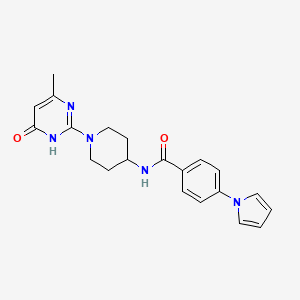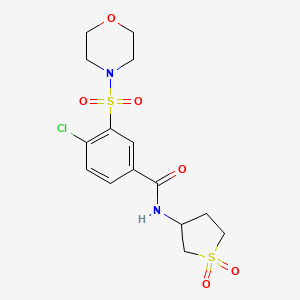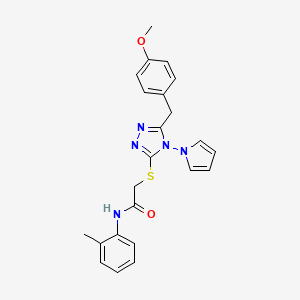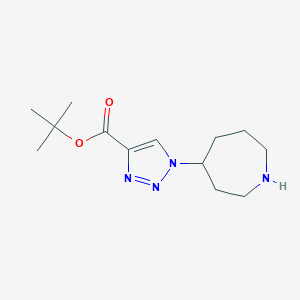
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and biological activities. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity . Another study synthesized derivatives of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulphonamide for anti-HIV activity . These studies suggest that the compound may also have potential biological activities, given its structural similarity to the compounds studied.
Synthesis Analysis
The synthesis of related compounds involves the design and reaction of specific starting materials to yield products with potential biological activities. In the first paper, a series of benzamide derivatives were synthesized and their anti-tubercular activity was evaluated . The second paper describes the synthesis of indole-based sulfonamide derivatives by reacting isatin and its derivatives with sulphadimidine . Although the exact synthesis of N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is not detailed, similar synthetic strategies could be employed, involving the formation of amide bonds and the use of specific heterocyclic starting materials.
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their biological activity. In the first paper, single crystals were developed for some of the synthesized compounds, which allowed for the analysis of their molecular interactions in docking studies . These interactions are key to understanding how the compounds bind to their biological targets. The compound likely has a complex molecular structure with multiple rings and functional groups that could interact with biological targets in a similar manner.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of amide bonds and the use of heterocyclic chemistry. The first paper does not detail the specific chemical reactions but mentions the design and synthesis of the compounds . The second paper involves the reaction of isatin derivatives with sulphadimidine, indicating a condensation reaction to form the sulfonamide derivatives . The compound would similarly undergo chemical reactions that form its complex structure, potentially involving multiple steps and various reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of the compounds synthesized, they do mention the evaluation of cytotoxicity on human cells . This suggests that the compounds have been assessed for their safety profile, which is an important aspect of their physical and chemical properties. The compound would also need to be evaluated for its solubility, stability, and safety to determine its suitability for further development.
Applications De Recherche Scientifique
Nonaqueous Capillary Electrophoresis
Research by Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, demonstrating the utility of capillary electrophoresis in the quality control of pharmaceutical compounds. This technique's effectiveness, simplicity, and affordability highlight its potential in scientific research applications involving complex chemical analyses (Lei Ye et al., 2012).
Histone Deacetylase Inhibition for Cancer Therapy
Nancy Z. Zhou et al. (2008) discovered an orally active histone deacetylase (HDAC) inhibitor, showcasing its potential as an anticancer drug. The compound selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis. This research highlights the application of chemical compounds in developing new therapeutic strategies for cancer treatment (Nancy Z. Zhou et al., 2008).
Anti-angiogenic and DNA Cleavage Activities
Vinaya Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting in vivo angiogenesis using a chick chorioallantoic membrane model. These compounds also exhibited DNA cleavage activities, suggesting their potential as anticancer agents through anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Metal Complexes of Benzamides for Antibacterial Activity
Research by E. Khatiwora et al. (2013) synthesized metal complexes of new benzamides, showing improved antibacterial activities compared to free ligands and standard antibiotics against various bacteria. This work demonstrates the scientific application of chemical compounds in enhancing the effectiveness of antibacterial agents (E. Khatiwora et al., 2013).
Propriétés
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-14-19(27)24-21(22-15)26-12-8-17(9-13-26)23-20(28)16-4-6-18(7-5-16)25-10-2-3-11-25/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,23,28)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOLHWHRSAWGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-4-pyrrol-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)
![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)
![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)
![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)
![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)

